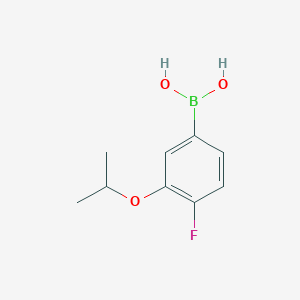
4-Fluoro-3-isopropoxyphenylboronic acid
Descripción general
Descripción
4-Fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms in the molecule. Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been used in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Antifungal Activity and Tautomeric Cyclization Equilibria
4-Fluoro-3-isopropoxyphenylboronic acid, an analogue of the antifungal drug Tavaborole, has been identified for its potent antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy is influenced by the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the position of the fluorine substituent (Borys et al., 2019).
Enzyme-free Glucose Sensing
A study focused on enzyme-free glucose sensing at physiological conditions synthesized a new monomer incorporating this compound. This research demonstrates the potential of fluoro-containing phenylboronic acids in medical applications such as non-enzymatic glucose monitoring (Bao et al., 2021).
Synthesis of Fluorine-containing Organic Compounds
The introduction of fluorine atoms into organic molecules, using derivatives like this compound, can enhance the performance of these compounds in various fields, including medicine, agriculture, and materials. This research highlights the role of fluorine in creating new functions for synthetic molecules (Liu et al., 2022).
Spectroscopic Studies in Chemistry
Spectroscopic studies, including FT-IR, FT-Raman, and SERS, have investigated fluoro and formyl analogues of phenylboronic acids like this compound. These studies provide insights into the adsorption modes of phenylboronic acid isomers and their interactions with surfaces at the molecular level (Piergies et al., 2013).
Fluorescence Quenching in Biological Studies
Research into the fluorescence quenching of boronic acid derivatives, including this compound, has contributed to understanding their biological activities. Such studies are essential for developing new diagnostic and therapeutic tools (Geethanjali et al., 2015).
Experimental Oncology
Phenylboronic acid derivatives, including this compound, have shown potential as anticancer agents. They demonstrate significant antiproliferative and proapoptotic effects in cancer cell lines, suggesting their potential use in experimental oncology (Psurski et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGSEQMUWEXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)

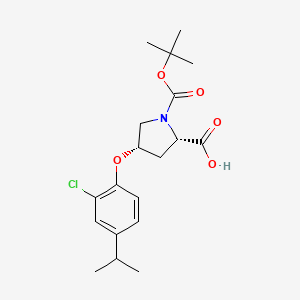
![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

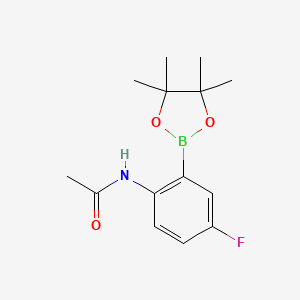
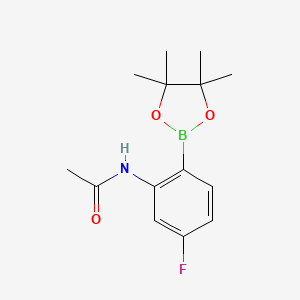
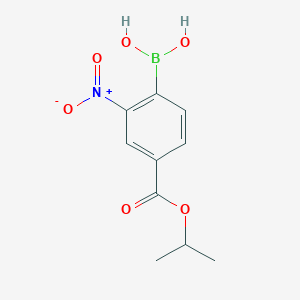
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
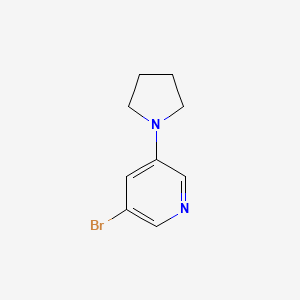
![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)
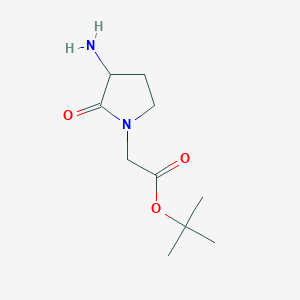
![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
